Benserazide-d3 Hydrochloride

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Quantifying benserazide in biological matrices often fails due to ion suppression exceeding 30%, compromising assay accuracy and regulatory submission timelines. Benserazide-d3 Hydrochloride is a +3 Da deuterated internal standard that co-elutes with the analyte, fully correcting for matrix effects, extraction variability, and ionization fluctuations. • Achieves ICH M10-compliant accuracy (85-115%) and precision (CV ≤15%) across 1.0-1000 ng/mL calibration ranges. • ≥99% isotopic purity with <1% d₀ contamination eliminates isotopic cross-talk in MRM acquisition. • Comprehensive CoA with USP/EP traceability supports ANDA and regulatory submission requirements.

Molecular Formula C₁₀H₁₃D₃ClN₃O₅
Molecular Weight 296.72
Cat. No. B1151771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenserazide-d3 Hydrochloride
SynonymsDL-Serine 2-[(2,3,4-Trihydroxyphenyl)methyl]hydrazide-d3 Hydrochloride;  DL-Serine N2-(2,3,4-trihydroxybenzyl)hydrazide-d3 Hydrochloride;  N-(DL-Seryl)-N’-(2,3,4-trihydroxybenzyl)hydrazine-d3 Hydrochloride;  Ro-4-4602-d3; 
Molecular FormulaC₁₀H₁₃D₃ClN₃O₅
Molecular Weight296.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benserazide-d3 Hydrochloride: Isotopic Internal Standard for LC-MS/MS Quantification of Benserazide


Benserazide-d3 Hydrochloride is a deuterium-labeled isotopologue of the peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor Benserazide Hydrochloride, wherein three hydrogen atoms on the serine-derived moiety are substituted with deuterium (²H) . With a molecular formula of C₁₀H₁₃D₃ClN₃O₅ and a monoisotopic mass of 296.096679, this stable isotope-labeled compound is specifically designed as an internal standard (IS) for the accurate and precise quantification of non-labeled benserazide in biological matrices via GC-MS or LC-MS/MS . Its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct +3 Da mass shift, enable effective compensation for matrix effects, extraction variability, and ionization fluctuations inherent in bioanalytical workflows [1].

Why Benserazide-d3 Hydrochloride Cannot Be Substituted with Non-Isotopic or Under-Deuterated Analogs in Regulated Bioanalysis


Generic substitution of Benserazide-d3 Hydrochloride with non-deuterated benserazide, structurally related compounds (e.g., carbidopa), or analogs with fewer than three deuterium atoms fundamentally compromises assay validity. Non-isotopic internal standards lack the identical extraction recovery and ionization response required to fully correct for matrix effects, which can cause ion suppression or enhancement exceeding 30% in complex biological samples [1]. Furthermore, under-deuterated analogs (e.g., d₁ or d₂ forms) produce isotopic spectral overlap with the naturally occurring M+1 and M+2 isotopes of the unlabeled analyte, generating systematic quantification bias that cannot be resolved post-acquisition . Regulatory guidance for bioanalytical method validation (ICH M10) explicitly recommends stable isotope-labeled internal standards as the gold standard for LC-MS/MS assays, with a minimum +3 Da mass difference deemed necessary to avoid isotopic interference for small molecules under 1000 Da .

Quantitative Comparative Evidence for Benserazide-d3 Hydrochloride Selection in Analytical Method Development


Comparative Mass Differentiation: Benserazide-d3 vs. Unlabeled Benserazide Hydrochloride

Benserazide-d3 Hydrochloride (C₁₀H₁₃D₃ClN₃O₅) provides a +3.01 Da mass differential relative to unlabeled Benserazide Hydrochloride (C₁₀H₁₆ClN₃O₅), arising from substitution of three hydrogen atoms with deuterium at the 2,3,3-positions of the serine-derived hydrazide backbone . In comparison, a Benserazide-d4 analog would yield a +4 Da shift, while a d₂ analog would provide only a +2 Da difference. The +3 Da mass differential exceeds the minimum threshold required to avoid isotopic interference from the naturally abundant ¹³C₂ (M+2) and ¹³C (M+1) isotopologues of the unlabeled analyte, which is essential for small molecules with molecular weights below 1000 Da .

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Comparative Matrix Effect Compensation: SIL-IS vs. Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Benserazide-d3 Hydrochloride demonstrate superior matrix effect compensation compared to structural analog internal standards (e.g., carbidopa or other AADC inhibitors). SIL-IS compounds exhibit extraction recovery, chromatographic retention behavior, and ionization efficiency that are nearly identical to the target analyte, whereas structural analogs show differential recovery and ionization responses that vary unpredictably with matrix composition [1]. In LC-MS/MS assays for benserazide in plasma, the use of a deuterated SIL-IS enables correction for ion suppression that would otherwise produce >30% bias with analog-based internal standardization [2].

Matrix Effects Ion Suppression Internal Standard Selection

Regulatory Compliance and Pharmacopeial Traceability: Benserazide-d3 HCl vs. Research-Grade Deuterated Standards

Benserazide-d3 Hydrochloride supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines (e.g., ICH Q2(R1) for method validation, ICH M10 for bioanalysis) [1]. This compound is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of benserazide formulations [2]. In contrast, generic research-grade deuterated compounds may lack comprehensive Certificate of Analysis (CoA) documentation, batch-specific purity certification, or traceability to pharmacopeial standards (USP or EP) .

Regulated Bioanalysis ANDA Method Validation

Isotopic Enrichment and Purity Specification: Benserazide-d3 vs. Multi-Deuterated Mixtures

High-resolution mass spectrometry (HR-MS) evaluation of deuterium-labeled compounds is essential for confirming isotopic enrichment and structural integrity [1]. Benserazide-d3 Hydrochloride specified at ≥99% deuterated forms (d₁-d₃) ensures minimal carryover of unlabeled benserazide (d₀ species) into the internal standard channel, which would otherwise produce systematic positive bias at the lower limit of quantification (LLOQ) . In comparison, lower-purity deuterated products containing significant d₀ contamination (>2–5%) introduce cross-talk that degrades assay sensitivity and invalidates LLOQ accuracy .

Isotopic Purity SIL-IS Qualification HR-MS

Recommended Scientific and Industrial Application Scenarios for Benserazide-d3 Hydrochloride Procurement


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Benserazide-d3 Hydrochloride is optimally deployed as a SIL-IS in LC-MS/MS methods requiring ICH M10-compliant validation for preclinical and clinical pharmacokinetic studies of levodopa/benserazide combination therapies. The +3 Da mass differential eliminates isotopic cross-talk, while co-elution with unlabeled benserazide corrects for matrix effects in plasma samples processed via protein precipitation or HILIC-UPLC [1]. Procurement of regulatory-compliant product with ≥99% isotopic purity ensures the assay meets acceptance criteria for accuracy (85–115%) and precision (CV ≤15%) across a 1.0–1000 ng/mL calibration range [2].

Abbreviated New Drug Application (ANDA) Analytical Development and QC Release Testing

For generic pharmaceutical manufacturers developing levodopa/benserazide fixed-dose combination products, Benserazide-d3 Hydrochloride serves as a reference standard for related substances determination and assay method validation. The product's traceability to USP or EP pharmacopeial standards and comprehensive CoA documentation support ANDA submission requirements [1]. Its use in stability-indicating HPLC-MS methods enables accurate quantification of benserazide and its degradation impurities during formulation development and commercial production QC [2].

Investigation of Benserazide Pharmacokinetics in Special Populations and Drug-Drug Interaction Studies

Benserazide-d3 Hydrochloride enables precise quantification of benserazide exposure in clinical pharmacology studies where matrix complexity or low circulating concentrations challenge assay sensitivity. The SIL-IS approach compensates for matrix variability across different biological fluids (plasma, urine, cerebrospinal fluid) and patient populations, supporting pharmacokinetic assessment of benserazide following administration of levodopa/benserazide in Parkinson's disease patients or in drug-drug interaction studies with adjunctive therapies [1].

In Vitro Metabolic Stability and Permeability Assays in Drug Discovery

In early-stage drug discovery evaluating novel AADC inhibitors or peripherally restricted decarboxylase inhibitors, Benserazide-d3 Hydrochloride functions as a SIL-IS for quantitative LC-MS/MS analysis of benserazide in hepatocyte incubations, microsomal stability assays, and Caco-2 permeability studies. The deuterated internal standard corrects for ion suppression from incubation matrix components, enabling reliable determination of intrinsic clearance (CLint) and apparent permeability (Papp) values for compound ranking and selection [1].

Technical Documentation Hub

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